5-(Piperazin-1-yl)-2-(trifluoromethyl)pyrimidine
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Overview
Description
5-(Piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a trifluoromethyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the reaction of piperazine with a suitable trifluoromethylated pyrimidine precursor. The reaction conditions may vary, but common methods include heating the reactants in a suitable solvent, such as ethanol or dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-(Piperazin-1-yl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5-(Piperazin-1-yl)-2-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-(Piperazin-1-yl)-2-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
5-(Piperazin-1-yl)pyrimidine
2-(Trifluoromethyl)pyrimidine
Piperazine derivatives
Uniqueness: 5-(Piperazin-1-yl)-2-(trifluoromethyl)pyrimidine stands out due to its combination of the trifluoromethyl group and the piperazine ring, which provides unique chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, chemical synthesis, and industrial applications.
Properties
Molecular Formula |
C9H11F3N4 |
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Molecular Weight |
232.21 g/mol |
IUPAC Name |
5-piperazin-1-yl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)8-14-5-7(6-15-8)16-3-1-13-2-4-16/h5-6,13H,1-4H2 |
InChI Key |
CZUABVNANUQTEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(N=C2)C(F)(F)F |
Origin of Product |
United States |
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